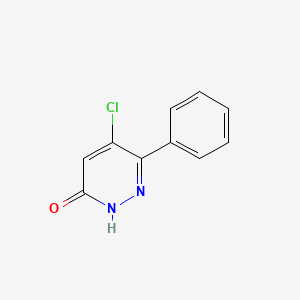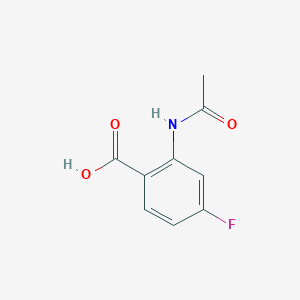
2-(2-Aminoethyl)aniline
Übersicht
Beschreibung
2-(2-Aminoethyl)aniline is a chemical compound that is part of the aniline family, which are derivatives of benzene containing an amino group attached to the phenyl ring. Anilines are important building blocks in the synthesis of dyes, pharmaceuticals, and polymers due to their versatile reactivity and ability to be transformed into a wide range of different compounds.
Synthesis Analysis
The synthesis of 2-aminoanilines, which are structurally related to 2-(2-Aminoethyl)aniline, can be achieved through palladium-catalyzed ortho-C-H amidation of anilides using N-nosyloxycarbamates. This method exhibits excellent regioselectivity and functional group tolerance, operating under relatively mild conditions . Additionally, aniline oligomers with amino or aryl end-groups can be synthesized through a single-step reaction in an acidic medium, potentially involving electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of related aniline derivatives has been studied using various spectroscopic methods. For instance, a Schiff base compound derived from an aniline, 2-amino-N-(3-phenylprop-2-enylidene)aniline, was characterized by UV-Vis and FT-IR spectroscopy and its crystal structure was determined by X-ray crystallography, revealing a trans configuration around the C=N double bond .
Chemical Reactions Analysis
Anilines can undergo radical arylation reactions with arylhydrazines to form substituted 2-aminobiphenyls. These reactions are highly regioselective due to the strong directing effect of the amino functionality. Anilines are better aryl radical acceptors compared to other substrates like nitrobenzenes or phenyl ethers, and the regioselectivity can be controlled through the rearomatization step .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be modified through polymerization. For example, poly(2-aminobenzoic acid) and its copolymers with aniline were synthesized and characterized by UV-visible and FTIR spectroscopy. The thermal stability and electrical conductivity of these polymers were measured, showing that the incorporation of metal ions and the mole fraction of aniline in the feed can significantly affect these properties .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(2-Aminoethyl)aniline and related aniline derivatives have been studied for their potential use as corrosion inhibitors. Research has shown that these compounds can effectively inhibit copper corrosion in acidic environments, such as in 0.5 M hydrochloric acid solutions. The efficiency of these inhibitors increases with concentration and is influenced by the structure of the compounds (Khaled & Hackerman, 2004).
Radical Arylation Reactions
The radical arylation of anilines, including substituted 2-aminobiphenyls, can be performed using arylhydrazines under oxidative conditions. This methodology exhibits high regioselectivity due to the directing effect of the amino functionality. These reactions are significant for the synthesis of various organic compounds and have applications in organic chemistry (Jasch, Scheumann, & Heinrich, 2012).
Synthesis of Polymers
2-(2-Aminoethyl)aniline has been utilized in the chemical copolymerization of aniline and other compounds. For instance, the copolymerization of aniline with 2-aminoterephthalic acid has led to the development of new materials with interesting properties like solubility, conductivity, and electroactivity. These copolymers have potential applications in various fields including materials science (Arias-Pardilla et al., 2006).
Chemosensors
2-(2-Aminoethyl)aniline integrated with other chemical structures, like anthracene or pyrene, has been developed as efficient chemosensors. These compounds have shown high selectivity and sensitivity towards specific ions, like aluminum ions, in aqueous solutions. Such chemosensors have applications in environmental monitoring and biological research (Shree et al., 2019).
Sorbent for Biogenic Amines
4-(2-Aminoethyl)aniline has been used to create imprinted polymers that serve as efficient sorbents for dopamine, demonstrating high binding specificity. This research is significant in the field of bioanalysis and could lead to the development of novel methods for the separation and detection of biogenic amines (Luliński, Dana, & Maciejewska, 2014).
Bioelectrocatalysis
Studies involving polyaniline, where aniline forms a major component, have explored its integration with redox enzymes on electrode supports. This has applications in bioelectrocatalysis, for instance, in the electrochemical oxidation of glucose or lactate. Such developments are pivotal in biosensor technology and bioelectronic devices (Raitman et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWYVHJLQDINFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372812 | |
| Record name | 2-(2-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)aniline | |
CAS RN |
48108-93-6 | |
| Record name | 2-(2-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Amino-ethyl)-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

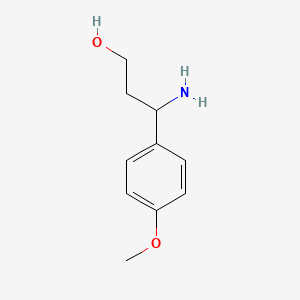
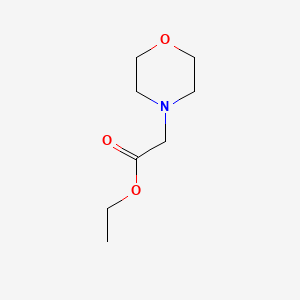
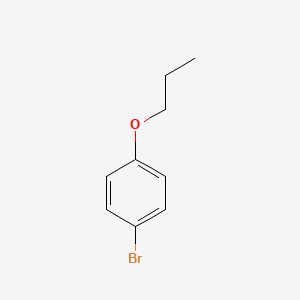
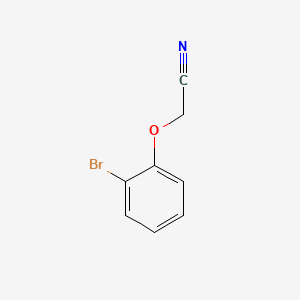

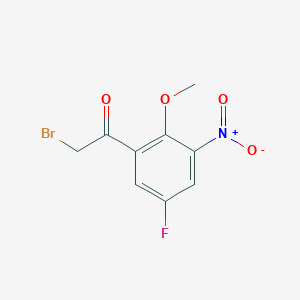
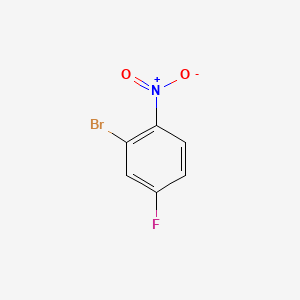
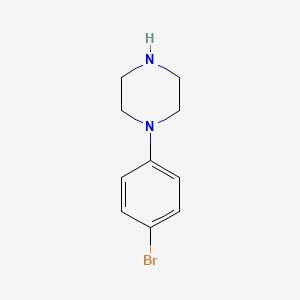
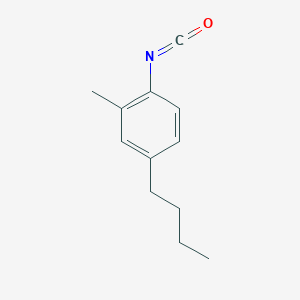
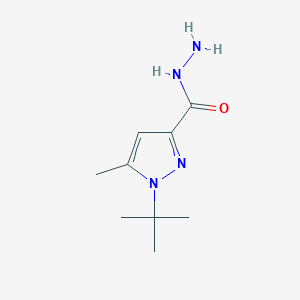
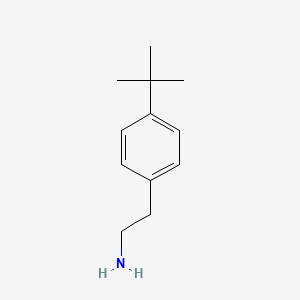
![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)
